

The Discovery and Development of Ivacaftor (VX-770): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

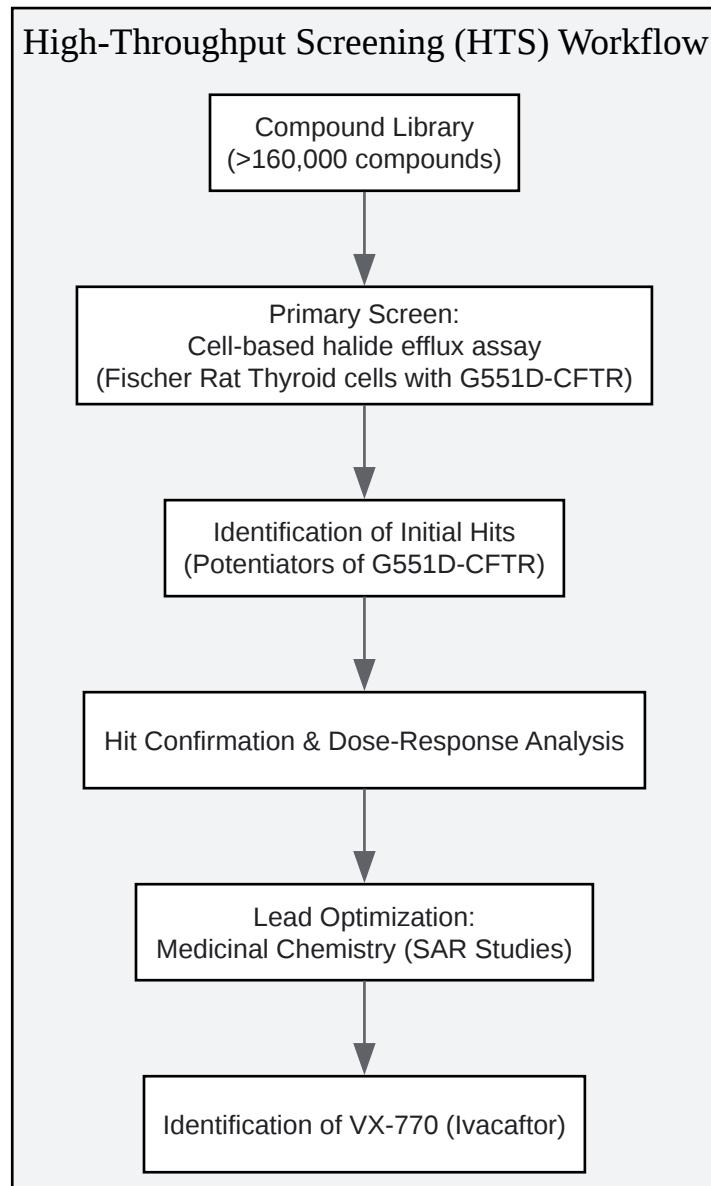
Compound of Interest

Compound Name: Ivacaftor-D19

Cat. No.: B8091922

[Get Quote](#)

Ivacaftor (trade name Kalydeco®, laboratory code VX-770) represents a landmark achievement in precision medicine for the treatment of cystic fibrosis (CF). As the first approved drug to address the underlying cause of CF in patients with specific mutations, its development has provided a new paradigm for treating this genetic disease. This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical development of Ivacaftor for researchers, scientists, and drug development professionals.


Discovery of a Novel CFTR Potentiator

The journey to Ivacaftor began with a paradigm shift in CF drug discovery, moving from treating symptoms to correcting the function of the defective cystic fibrosis transmembrane conductance regulator (CFTR) protein. Vertex Pharmaceuticals initiated a high-throughput screening (HTS) campaign to identify small molecules that could restore the function of mutated CFTR proteins.

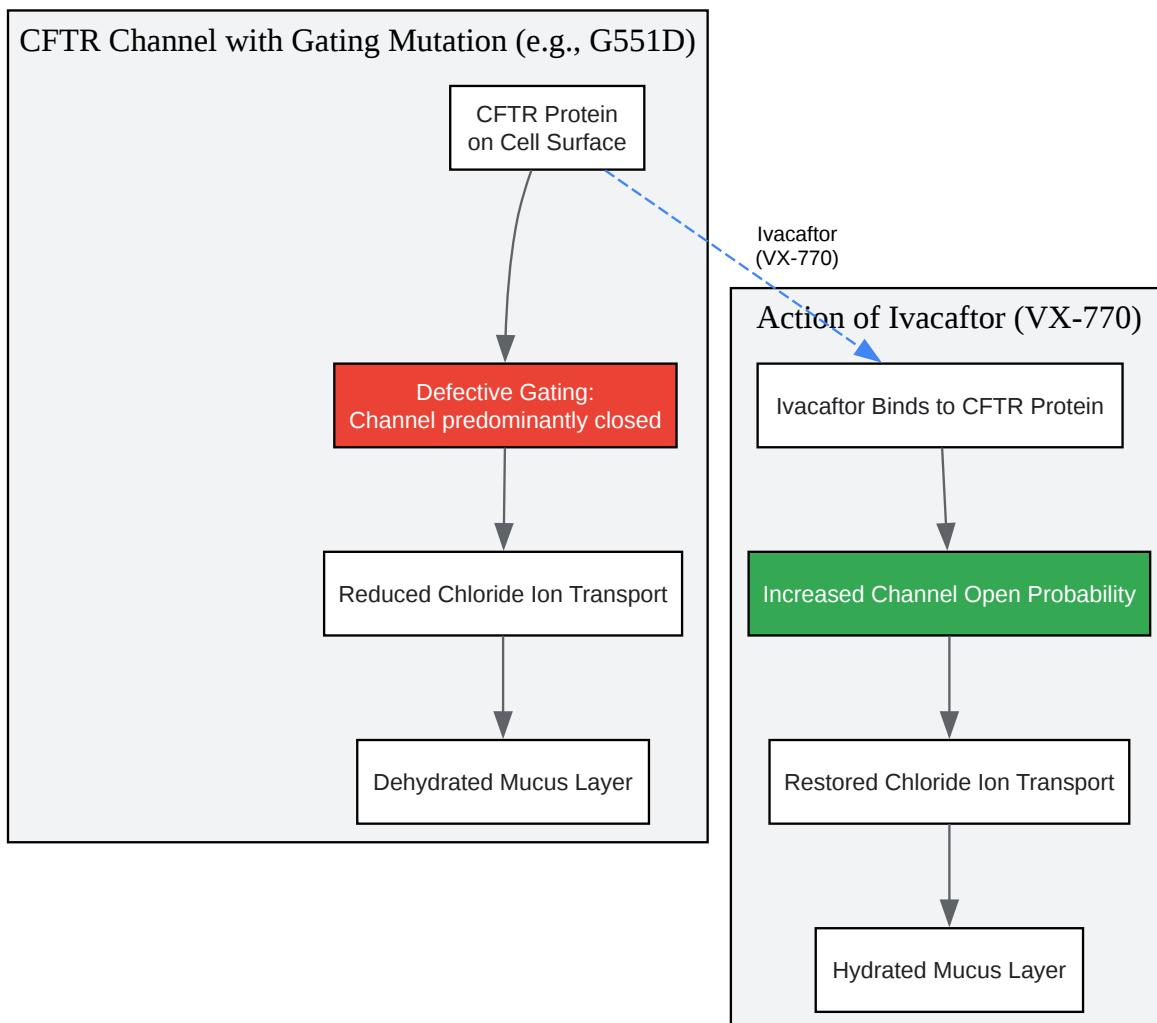
The HTS utilized a cell-based assay measuring halide efflux, a surrogate for CFTR channel activity. A fluorescent indicator sensitive to iodide was used, where the rate of fluorescence quenching upon iodide influx indicated the degree of CFTR channel opening. This assay was designed to identify "potentiators"—compounds that increase the probability of the CFTR channel being in an open state. The screen identified a class of compounds, with the initial hit being a benzodioxole-containing molecule. Subsequent medicinal chemistry efforts focused on optimizing this scaffold for potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of Ivacaftor (VX-770).

High-Throughput Screening Workflow

The HTS process was designed to efficiently screen a large chemical library for compounds that could potentiate the activity of the G551D-CFTR mutant protein, a common gating mutation.

[Click to download full resolution via product page](#)

Figure 1: High-throughput screening workflow for the discovery of Ivacaftor.


Mechanism of Action: Potentiation of CFTR Gating

Ivacaftor is a CFTR potentiator, meaning it enhances the channel gating function of the CFTR protein at the cell surface. In individuals with specific "gating" mutations, such as the G551D mutation, the CFTR protein is present on the cell surface but remains predominantly in a closed state, preventing the flow of chloride ions.

Ivacaftor binds directly to the CFTR protein and induces a conformational change that stabilizes the open state of the channel. This action is independent of the normal ATP-dependent gating cycle, effectively "propping open" the channel and allowing for a significant increase in chloride ion transport across the cell membrane. This restoration of ion flow helps to rehydrate the mucus layer in the airways and other affected organs.

Signaling Pathway of Ivacaftor Action

The following diagram illustrates the effect of Ivacaftor on the CFTR channel in a cell with a gating mutation.

[Click to download full resolution via product page](#)

Figure 2: Mechanism of action of Ivacaftor on CFTR with a gating mutation.

Preclinical Development and In Vitro Characterization

Following its identification, Ivacaftor underwent extensive preclinical evaluation to characterize its potency, selectivity, and mechanism of action. These studies were crucial in establishing the rationale for its progression into clinical trials.

Experimental Protocols

Patch-Clamp Electrophysiology: This technique was used to directly measure the ion channel activity of single CFTR channels in cell membranes.

- **Cell Culture:** Fischer Rat Thyroid (FRT) cells stably expressing human G551D-CFTR were cultured on permeable supports.
- **Pipette Preparation:** Glass micropipettes with a tip diameter of ~1 μm were filled with a chloride-containing solution and used as recording electrodes.
- **Seal Formation:** A high-resistance "giga-seal" was formed between the pipette tip and the cell membrane.
- **Excised Patch Formation:** The patch of membrane under the pipette was excised from the cell in an inside-out configuration.
- **Channel Gating Measurement:** The intracellular face of the membrane was exposed to a solution containing ATP to activate CFTR. Ivacaftor was then added to the bath solution.
- **Data Acquisition:** The flow of chloride ions through single CFTR channels was recorded as electrical current. The open probability (P_o) of the channel was calculated before and after the addition of Ivacaftor.

Ussing Chamber Assay: This assay measures ion transport across an epithelial cell monolayer.

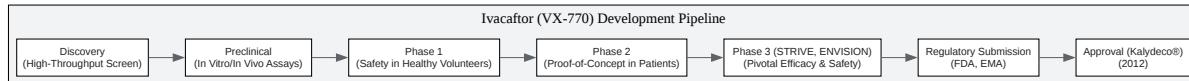
- **Cell Culture:** FRT cells expressing G551D-CFTR were grown to confluence on permeable filter supports (e.g., Snapwell™ inserts).
- **Chamber Mounting:** The filter support was mounted in an Ussing chamber, separating the apical and basolateral compartments.
- **Electrophysiological Measurement:** The transepithelial voltage was clamped to 0 mV, and the resulting short-circuit current (I_{sc}), which reflects net ion transport, was continuously measured.
- **Assay Protocol:**

- A chloride gradient was established across the monolayer.
- Forskolin was added to the basolateral side to raise intracellular cAMP levels and activate CFTR.
- Ivacaftor was added to the apical side, and the change in short-circuit current was measured to determine the potentiation of CFTR-mediated chloride transport.

Preclinical Quantitative Data

The in vitro potency of Ivacaftor was determined in FRT cells expressing various CFTR mutations.

Mutation	Assay Type	EC50 (nM)
G551D-CFTR	Halide Efflux	100
G551D-CFTR	Patch Clamp (Po)	26 ± 9
G178R-CFTR	Halide Efflux	25
S549N-CFTR	Halide Efflux	40


Table 1: In vitro potency of Ivacaftor on different CFTR gating mutations.

Clinical Development

The clinical development of Ivacaftor was characterized by a series of well-designed trials that rapidly demonstrated its efficacy and safety in patients with specific CFTR mutations.

Drug Development Pipeline

The progression of Ivacaftor from a laboratory concept to an approved therapeutic followed a structured, multi-phase pathway.

[Click to download full resolution via product page](#)

Figure 3: The clinical development pipeline for Ivacaftor (VX-770).

Key Clinical Trials

STRIVE (NCT00909532): A Phase 3, randomized, double-blind, placebo-controlled trial in patients aged 12 years and older with the G551D mutation.

- Protocol: Patients were randomized to receive either 150 mg of Ivacaftor orally every 12 hours or a placebo for 48 weeks.
- Primary Endpoint: The absolute change from baseline in the percent predicted forced expiratory volume in one second (FEV1).

ENVISION (NCT00909532): A Phase 3, randomized, double-blind, placebo-controlled trial in patients aged 6 to 11 years with the G551D mutation.

- Protocol: Similar to the STRIVE trial, patients received either Ivacaftor (150 mg twice daily) or a placebo for 48 weeks.
- Primary Endpoint: The absolute change from baseline in percent predicted FEV1 at 24 weeks.

Clinical Efficacy Data

The results from the pivotal Phase 3 trials demonstrated unprecedented improvements in lung function and other key clinical markers.

Trial	Parameter	Ivacaftor Group	Placebo Group	p-value
STRIVE (Age ≥ 12)	Mean absolute change in % predicted FEV1 at 24 weeks	+10.6 percentage points	-	<0.0001
	Mean change in sweat chloride at 24 weeks	-48.1 mmol/L	+0.8 mmol/L	<0.0001
	Risk of pulmonary exacerbation	55% reduction	-	<0.001
ENVISION (Age 6-11)	Mean absolute change in % predicted FEV1 at 24 weeks	+12.5 percentage points	-	<0.001
	Mean change in sweat chloride at 24 weeks	-54.9 mmol/L	-	<0.001

Table 2: Summary of key efficacy outcomes from the STRIVE and ENVISION Phase 3 clinical trials.

Conclusion

The discovery and development of Ivacaftor marked a turning point in the treatment of cystic fibrosis. It validated the therapeutic strategy of targeting the underlying protein defect and established a clear pathway for the development of other CFTR modulators. The success of Ivacaftor was built upon a foundation of innovative high-throughput screening, detailed preclinical characterization using biophysical and electrophysiological methods, and efficient and well-designed clinical trials. This comprehensive approach has not only provided a life-altering therapy for a subset of CF patients but has also laid the groundwork for future advancements in the field of precision medicine.

- To cite this document: BenchChem. [The Discovery and Development of Ivacaftor (VX-770): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8091922#discovery-and-development-of-ivacaftor-vx-770>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com